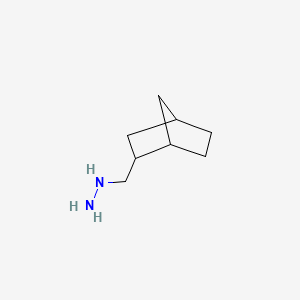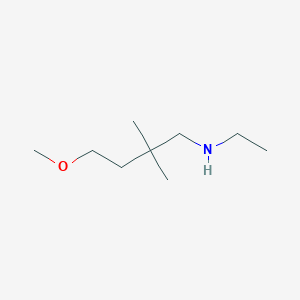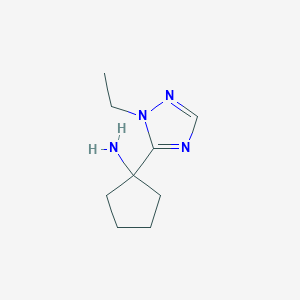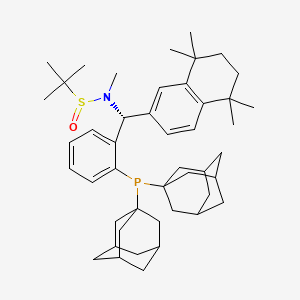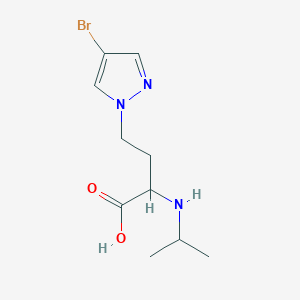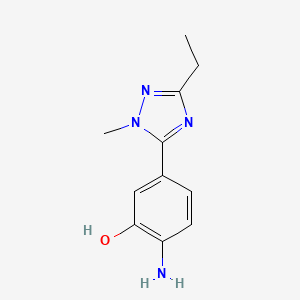![molecular formula C12H21ClN2 B13644123 (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride is a chemical compound with a complex structure. It is often used in various scientific research fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride typically involves a multi-step process. The initial step often includes the formation of the core phenylmethanamine structure, followed by the introduction of the methyl(propan-2-yl)amino group. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Techniques such as continuous flow chemistry and high-throughput screening are employed to enhance efficiency and yield. The use of automated systems and advanced analytical tools ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different amine derivatives. Substitution reactions often result in the formation of new substituted phenylmethanamine compounds.
科学研究应用
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through these interactions, leading to various biochemical and physiological responses.
相似化合物的比较
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares some structural similarities but has different functional groups and properties.
Uniqueness
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride is unique due to its specific combination of functional groups and its reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to explore new chemical reactions and develop novel products.
属性
分子式 |
C12H21ClN2 |
|---|---|
分子量 |
228.76 g/mol |
IUPAC 名称 |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13;/h4-7,10H,8-9,13H2,1-3H3;1H |
InChI 键 |
LIZSDESEKZZKRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)CC1=CC=CC(=C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


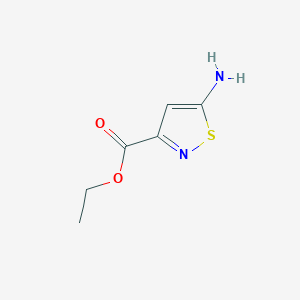
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
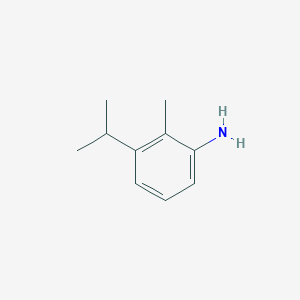
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)


